4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with thiophene and trimethoxyphenyl groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as thiourea and β-diketones under acidic or basic conditions.
Substitution reactions: Introduction of the thiophene and trimethoxyphenyl groups can be carried out via nucleophilic substitution reactions using suitable halogenated intermediates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrimidine ring or the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenated intermediates, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the parent compound.
Scientific Research Applications
Chemistry
Catalysis: Compounds with pyrimidine cores are often explored as catalysts in organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Biochemical Probes: Used as probes to study biological pathways and molecular interactions.
Industry
Agriculture: Potential use as agrochemicals or pesticides.
Pharmaceuticals: Development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action for 4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The trimethoxyphenyl group could enhance binding affinity and specificity, while the thiophene ring might contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)pyrimidine derivatives: Compounds with similar core structures but different substituents.
Trimethoxyphenyl-substituted heterocycles: Other heterocyclic compounds with trimethoxyphenyl groups.
Uniqueness
The unique combination of the thiophene and trimethoxyphenyl groups in 4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-thiophen-2-yl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-21-13-7-10(8-14(22-2)16(13)23-3)11-9-12(20-17(18)19-11)15-5-4-6-24-15/h4-9H,1-3H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSCWAYRKBKICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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